9-(2,4-Dichlorophenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione

Description

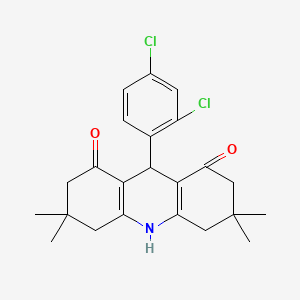

Chemical Structure and Conformation 9-(2,4-Dichlorophenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione is a polycyclic acridinedione derivative characterized by a central decahydroacridine core substituted with two ketone groups at positions 1 and 8, and a 2,4-dichlorophenyl group at position 7. The central cyclohexenone ring adopts a boat conformation, while the outer rings exhibit sofa conformations, as observed in structurally similar acridinediones . The two chlorine atoms on the phenyl ring enhance steric bulk and electronic effects, influencing intermolecular interactions and solubility.

The dichlorophenyl substituent likely arises from the use of 2,4-dichlorobenzaldehyde in such reactions.

Applications

Acridinediones are studied for their:

Properties

Molecular Formula |

C23H25Cl2NO2 |

|---|---|

Molecular Weight |

418.4 g/mol |

IUPAC Name |

9-(2,4-dichlorophenyl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione |

InChI |

InChI=1S/C23H25Cl2NO2/c1-22(2)8-15-20(17(27)10-22)19(13-6-5-12(24)7-14(13)25)21-16(26-15)9-23(3,4)11-18(21)28/h5-7,19,26H,8-11H2,1-4H3 |

InChI Key |

HHNMKNNDBPOYNZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=C(C=C(C=C4)Cl)Cl)C(=O)C1)C |

Origin of Product |

United States |

Preparation Methods

Comparative Analysis of Preparation Methods

| Method | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Recyclability |

|---|---|---|---|---|---|---|

| Trisulfonate Ionic Liquid | Trisulfonate IL | Ethanol | 78 | 3.5 | 87 | 7 cycles |

| Ag-SiO₂ Nanoparticles | Ag-SiO₂ | Ethanol | 25 | 2 | 89 | 5 cycles |

| DBSA | p-Dodecylbenezenesulfonic Acid | Water | 80 | 1.5 | 88 | 6 cycles |

| Nano-Fe₂O₃ | Fe₂O₃ NPs | Solvent-free | 85 | 0.5 | 91 | 5 cycles |

| MFRH | Melamine-formaldehyde resin | Water | 100 | 1.25 | 85 | 8 cycles |

| Heteropolyacid Salts | Sulfonated HPA | Water | 25 | 0.35 | 94 | 10 cycles |

Chemical Reactions Analysis

Types of Reactions

9-(2,4-Dichlorophenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

Substitution: The presence of chlorine atoms allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility in various applications.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of decahydroacridine compounds exhibit significant antimicrobial properties. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results suggest that the compound may be effective against various bacterial infections .

Anticancer Activity

The anticancer potential of this compound has garnered attention due to its ability to induce apoptosis in cancer cells. Studies have shown significant antiproliferative effects against several cancer cell lines:

| Cancer Cell Line | EC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.3 |

| HepG2 (Liver) | 8.7 |

These findings indicate that the compound is more effective than standard chemotherapeutic agents in certain contexts .

Material Science Applications

In addition to biological applications, this compound has potential uses in materials science due to its unique structural properties. Its ability to form stable complexes may be explored in the development of new materials or coatings with enhanced durability and chemical resistance.

Comparative Analysis with Related Compounds

To contextualize the unique biological profile of this compound within its class of derivatives:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 9-(2-chlorobenzyl)-3-tetramethyl-1-hydroxyacridine | Moderate anticancer activity | Different substituents |

| 9-(4-Chlorophenyl)-3-tetramethyl-1-hydroxyacridine | Antimicrobial | Substituted with a para-chloro group |

| 9-(Phenyl)-3-methyl-1-hydroxyacridine | Low activity | Lacks halogen substitution |

The specific dichlorophenyl substitution pattern may enhance biological activity compared to other derivatives .

Mechanism of Action

The mechanism of action of 9-(2,4-Dichlorophenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione involves its interaction with molecular targets such as calcium channels and enzymes. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. Pathways involved in its mechanism of action include signal transduction and metabolic processes, which can be influenced by the compound’s presence.

Comparison with Similar Compounds

Structural and Physical Properties

Key Observations :

Melting Points : Chlorinated derivatives (e.g., 2a) exhibit higher melting points than methoxy or hydroxyl analogs due to improved molecular symmetry and packing . The dichlorophenyl variant likely exceeds 300°C, though experimental data is lacking.

Hydrogen Bonding : Fluorophenyl and hydroxyphenyl derivatives form extended H-bonded chains (e.g., O–H⋯O interactions in 9-(3-fluorophenyl)-...dione ), whereas dichlorophenyl may rely on weaker Cl⋯O or Cl⋯Cl interactions.

Conformational Flexibility : Substituents influence ring puckering. For example, 9-(3,4-dimethoxyphenyl)-...dione shows disorder in the methoxy groups , while dichlorophenyl’s steric bulk may rigidify the structure.

Spectroscopic and Electronic Properties

- IR Spectroscopy: All derivatives show strong C=O stretches near 1640–1650 cm⁻¹ . Dichlorophenyl’s C–Cl stretches (~700 cm⁻¹) would distinguish it from non-halogenated analogs.

- UV-Vis: Electron-withdrawing groups (Cl, NO₂) redshift absorption maxima compared to electron-donating groups (OMe, OH) .

Crystallographic Insights

- Packing Efficiency: Fluorophenyl derivatives form helical chains via C–H⋯F interactions , while hydroxyphenyl analogs (e.g., 9-(4-hydroxy-3-methoxyphenyl)-...dione) create 3D networks via O–H⋯O bonds .

- Torsion Angles : The dichlorophenyl group’s orientation relative to the acridine core impacts π-stacking and solubility.

Biological Activity

9-(2,4-Dichlorophenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione is a complex organic compound belonging to the class of decahydroacridine derivatives. Its unique structure features a dichlorophenyl substituent and two carbonyl groups that contribute to its biological properties. This article provides an overview of the biological activity associated with this compound based on recent research findings.

Chemical Structure and Synthesis

The molecular formula of the compound is . The synthesis typically involves a one-pot reaction of 5,5-dimethylcyclohexane-1,3-dione with 2,4-dichlorobenzaldehyde in the presence of ammonium acetate under solvent-free conditions at elevated temperatures (around 353 K) .

Biological Activity

Research indicates that derivatives of decahydroacridine compounds exhibit significant biological activities. The biological activities attributed to this compound include:

- Antimicrobial Properties: Similar compounds have shown effectiveness against various microbial strains.

- Anticancer Effects: Preliminary studies suggest potential anticancer activity by interacting with cellular targets involved in cancer progression .

- Influence on Ion Channels: The compound may interact with potassium channels and affect cellular signaling pathways .

Anticancer Activity

In a study evaluating the cytotoxic effects of structurally related compounds on human cancer cell lines (e.g., MCF-7 for breast cancer), it was found that certain derivatives exhibited promising IC50 values. For instance:

- Compound A showed an IC50 of 6.2 μM against colon carcinoma HCT-116 cells.

- Compound B exhibited an IC50 of 27.3 μM against T47D breast cancer cells .

Antimicrobial Studies

The antimicrobial activity was assessed against various pathogenic bacteria. Compounds derived from similar structures displayed effective inhibition comparable to standard antibiotics .

| Compound Name | Activity | IC50 Value |

|---|---|---|

| Compound A | Colon Carcinoma | 6.2 μM |

| Compound B | Breast Cancer | 27.3 μM |

| Compound C | Antimicrobial | Varies |

The biological activity of this compound is likely mediated through its structural features:

- Dichlorophenyl Group: Enhances lipophilicity and may improve binding affinity to biological targets.

- Tetramethyl Substituents: Influence the compound's solubility and reactivity with cellular components .

Comparative Analysis with Related Compounds

Several structurally similar compounds have been identified for comparative analysis. These include:

| Compound Name | Unique Features |

|---|---|

| 9-(2-Chlorophenyl)-3-tetramethyl-1-hydroxyacridine | Contains a chlorophenyl group |

| 9-(Fluorophenyl)-3-tetramethyl-1-hydroxyacridine | Substituted with a fluorinated group |

| 9-(Phenyl)-3-methyl-1-hydroxyacridine | Lacks halogen substitution |

The unique dichlorophenyl substitution pattern in our compound may enhance its biological activity compared to these derivatives .

Q & A

Q. Q1. What are the standard synthetic routes for preparing 9-(2,4-dichlorophenyl) decahydroacridine-1,8-dione derivatives?

The compound is typically synthesized via Hantzsch-type multicomponent condensation. A general protocol involves reacting 2,4-dichlorobenzaldehyde with dimedone and ammonium acetate in ethanol or acetic acid under reflux (70–80°C for 6–12 hours). The reaction proceeds via enamine formation and cyclization. Post-synthesis purification is achieved via recrystallization using ethanol or methanol. Variations in solvent polarity and catalyst (e.g., p-toluenesulfonic acid) can optimize yields .

Q. Q2. What spectroscopic methods are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm hydrogenation of the acridine core and substituent integration.

- IR spectroscopy to identify carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C-Cl bonds (600–800 cm⁻¹).

- Single-crystal X-ray diffraction to resolve stereochemistry and hydrogen-bonding patterns (e.g., N–H···O interactions in the solid state) .

Advanced Research: Structural and Crystallographic Challenges

Q. Q3. How can researchers resolve structural disorder in crystallographic studies of this compound?

Disorder in methyl or phenyl groups is common due to rotational flexibility. Strategies include:

Q. Q4. What experimental conditions optimize crystallization for X-ray analysis?

Slow evaporation of a saturated solution in mixed solvents (e.g., dichloromethane/hexane or methanol/water) yields diffraction-quality crystals. Maintaining a temperature gradient (20–25°C) minimizes lattice defects. For acridine derivatives, hydrogen-bonded dimers often form, stabilizing the crystal lattice .

Advanced Research: Functional and Mechanistic Analysis

Q. Q5. How do substituent variations (e.g., 2,4-dichlorophenyl vs. fluorophenyl) impact electronic properties?

Comparative studies using cyclic voltammetry and DFT calculations reveal that electron-withdrawing groups (e.g., Cl, F) lower the HOMO-LUMO gap, enhancing redox activity. For instance, 2,4-dichlorophenyl derivatives exhibit a 0.3–0.5 eV reduction in bandgap compared to methoxy-substituted analogs. UV-Vis spectroscopy (λmax shifts > 20 nm) corroborates these trends .

Q. Q6. How can researchers address contradictions in reported biological activity data for acridine-dione derivatives?

Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) often arise from assay conditions (pH, solvent polarity). Mitigation strategies:

- Standardize solvent systems (e.g., DMSO concentration ≤ 1% v/v).

- Use positive controls (e.g., tetracycline for antimicrobial assays).

- Validate membrane permeability via logP calculations (ClogP ~3.5 for 2,4-dichloro derivatives) .

Basic Research: Physicochemical Properties

Q. Q7. What methods assess pH-dependent behavior in this compound?

UV-Vis titration (200–800 nm) in buffered solutions (pH 1–14) identifies protonation sites. For example, bathochromic shifts (~50 nm) at pH > 10 indicate deprotonation of the acridine nitrogen. Fluorescence quenching in acidic media further supports protonation-dependent electronic transitions .

Advanced Research: Computational Modeling

Q. Q8. Which computational approaches predict binding affinity for pharmaceutical targets?

- Molecular docking (AutoDock Vina) against enzymes like acetylcholinesterase (PDB: 4EY7) identifies key interactions (e.g., π-π stacking with Trp86).

- MD simulations (GROMACS) over 100 ns assess stability of ligand-protein complexes. RMSD values < 2.0 Å suggest robust binding.

- QSAR models using ClogP and polar surface area (PSA) correlate with reported bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.